(1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine
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Overview
Description
(1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. Common synthetic routes may include:
Cyclopropanation: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.
Amination: Introducing the amine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylamines.
Reduction: Reduction of the fluorophenyl group or the cyclopropane ring.
Substitution: Nucleophilic or electrophilic substitution reactions on the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in asymmetric synthesis due to its chiral nature.
Biology
Biological Activity: Investigation of its biological activity, including potential pharmacological effects.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine: The enantiomer of the compound with potentially different biological activity.
2-(3-Fluorophenyl)cyclopropan-1-amine: Without the chiral centers, potentially different reactivity and applications.
Uniqueness
(1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine is unique due to its specific chiral configuration, which can impart distinct chemical and biological properties compared to its enantiomers and other similar compounds.
Properties
Molecular Formula |
C9H10FN |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(1S,2R)-2-(3-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H10FN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m1/s1 |
InChI Key |
OXGGARNLAOPVNV-BDAKNGLRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC(=CC=C2)F |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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